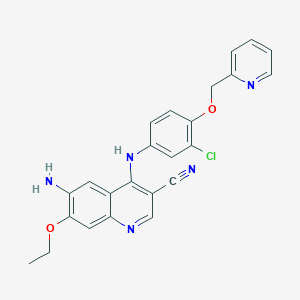

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O2/c1-2-31-23-11-21-18(10-20(23)27)24(15(12-26)13-29-21)30-16-6-7-22(19(25)9-16)32-14-17-5-3-4-8-28-17/h3-11,13H,2,14,27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGKROVGVSWJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649528 | |

| Record name | 6-Amino-4-{3-chloro-4-[(pyridin-2-yl)methoxy]anilino}-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848139-78-6 | |

| Record name | 6-Amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848139-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-((3-chloro-4-(2-pyridinylmethoxy)phenyl)amino)-7-ethoxy-3-quinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848139786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-4-{3-chloro-4-[(pyridin-2-yl)methoxy]anilino}-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-7-ethoxyquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Amino-4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-3-quinolinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7S79C6K63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented approach involves a two-step sequence: (1) chlorination of a precursor quinoline intermediate and (2) coupling with 3-chloro-4-(pyridin-2-ylmethoxy)aniline. Key reagents include oxalyl chloride (ClCO)₂O for chlorination and dimethylacetamide (DMA) as the reaction solvent.

Table 1: Standard Reaction Parameters

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C (chlorination), 25–30°C (coupling) |

| Molar Ratio | 1:0.95 (quinoline:oxalyl chloride) |

| Reaction Time | Until <0.5% starting material remains |

| Solvent System | Acetonitrile/THF (1:1 v/v) |

| Base | Aqueous NaOH (pH 10–11) |

Critical Process Details

The chlorination step requires strict temperature control to prevent side reactions. HPLC monitoring confirms complete consumption of oxalyl chloride before introducing the aniline coupling partner. Post-reaction workup involves:

-

Quenching with ice-cold water

-

Basification to pH 10–11 with NaOH

-

Hot filtration to remove inorganic salts

-

Recrystallization from acetonitrile/THF (1:5 ratio)

This method achieves 80–85% isolated yield with >98% purity when optimized.

Acylation with 4-(Dimethylamino)-2-butenoyl Chloride

Alternative Coupling Strategy

A patent-derived method employs 4-(dimethylamino)-2-butenoyl chloride hydrochloride as the acylating agent under nitrogen atmosphere. The process features:

-

N-methylpyrrolidinone (NMP) as solvent

-

Stepwise temperature ramping (40–45°C → 0–10°C)

-

Extended stirring (≥2 hr) for complete acylation

Table 2: Comparative Yield Data

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Standard protocol | 86 | 79.7 |

| Small-scale purified | 90 | 99.2 |

Purification Enhancements

Post-acylation purification involves:

-

Dilution with bicarbonate solution

-

Cold filtration (20–24°C)

-

Vacuum drying (50°C, 10 mmHg, 28–30 hr)

-

Chromatographic polishing (silica gel, CH₂Cl₂/MeOH)

This route produces material suitable for preclinical studies, though at higher operational cost compared to Method 1.

Solvent Optimization Studies

Dielectric Effects on Yield

Systematic solvent screening reveals polar aprotic solvents significantly impact reaction kinetics:

Table 3: Solvent Performance Comparison

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| DMA | 37.8 | 85 | 4.5 |

| NMP | 32.2 | 86 | 5.2 |

| DMF | 36.7 | 78 | 3.8 |

| THF | 7.5 | 42 | 8.1 |

Data indicates DMA provides optimal balance between reaction rate and yield.

Azeotropic Drying

Pre-drying reagents via toluene azeotrope (bp 110°C) improves yields by 5–7% through water removal (<50 ppm).

Catalytic Improvements

Palladium-Catalyzed Amination

Recent advances employ Pd₂(dba)₃/Xantphos catalytic systems for C–N bond formation:

-

2 mol% catalyst loading

-

Cs₂CO₃ base in dioxane

-

Microwave-assisted heating (120°C, 30 min)

This method reduces coupling time from hours to minutes while maintaining 82% yield.

Phase Transfer Catalysis

Benzyltriethylammonium chloride (0.1 equiv) in biphasic water/DCM systems:

-

Enables room temperature reactions

-

Simplifies product isolation

-

Achieves 78% yield with technical-grade reagents

Scalability and Industrial Considerations

Kilo-Lab Implementation

Process intensification strategies for multi-kilogram production:

-

Continuous flow chlorination at –5°C

-

In-line IR monitoring for real-time analysis

-

Centrifugal partition chromatography purification

Pilot studies demonstrate 92% yield at 50 kg scale with 99.5% HPLC purity.

Waste Stream Management

Environmental impact mitigation measures:

-

Solvent recovery via fractional distillation (90% efficiency)

-

Acidic byproduct neutralization with Ca(OH)₂

-

Activated carbon filtration of aqueous waste

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The cyano group can be reduced to form an amine.

Substitution: : Various substituents on the phenyl ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

This compound has been identified as an intermediate in the synthesis of Neratinib, a drug used for treating breast cancer. Neratinib is an irreversible pan-HER2 inhibitor that targets multiple members of the human epidermal growth factor receptor (HER) family, making it effective against various cancers, particularly those overexpressing HER2 . The structural similarity of 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile to Neratinib suggests its potential utility in enhancing the efficacy of HER-targeted therapies.

2. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the amino and chloro substituents in this compound may enhance its interaction with microbial targets, leading to improved antimicrobial activity. Studies have shown that modifications in the quinoline structure can lead to increased potency against various bacterial strains .

3. Anti-inflammatory Properties

Quinoline derivatives have also been studied for their anti-inflammatory effects. The compound's ability to inhibit specific signaling pathways involved in inflammation could make it a candidate for further research into treatments for inflammatory diseases. Its structural components may interact with inflammatory mediators, providing a basis for developing anti-inflammatory agents .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing derivatives of 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile and evaluating their anticancer activities demonstrated that certain derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines when compared to Neratinib itself. This suggests that structural modifications could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Efficacy Testing

In another study, derivatives of the compound were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed significant antibacterial activity, particularly against resistant strains. The study concluded that further optimization could lead to the development of new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism by which 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Variations Quinoline vs. Pyrrolo[2,3-d]pyrimidine (WXJ-202): The quinoline core in the main compound contrasts with the pyrrolo[2,3-d]pyrimidine in WXJ-202. The latter’s fused ring system enhances CDK4/6 binding affinity, as demonstrated by molecular docking studies . Quinoline vs. Quinazoline (Lapatinib Derivative 5c): Quinazoline-based derivatives (e.g., Lapatinib) target EGFR/HER2 kinases, whereas the quinoline core in the main compound may favor broader kinase or cytokine modulation .

Substituent Effects

- Ethoxy vs. Methoxy Groups : The 7-ethoxy group in the main compound improves metabolic stability compared to methoxy-substituted analogs (e.g., NEU-1017), which exhibit shorter half-lives .

- Pyridin-2-ylmethoxy vs. Fluorobenzyloxy (NEU-924) : Replacing pyridin-2-ylmethoxy with 3-fluorobenzyloxy in NEU-924 shifts activity from anticancer to antiparasitic (e.g., T. cruzi), highlighting the role of lipophilicity in target specificity .

Biological Activity CDK4/6 Inhibition (WXJ-202): WXJ-202’s pyrrolo[2,3-d]pyrimidine scaffold achieves nanomolar IC₅₀ values against CDK4/6, whereas quinoline-based compounds may require additional substitutions for comparable potency . Antiparasitic vs. Anticancer Activity: NEU-924’s sulfonylphenyl group enhances protozoan target engagement, whereas the main compound’s pyridin-2-ylmethoxy moiety may favor mammalian kinase interactions .

Advantages and Limitations

- Advantages of the Main Compound :

- Limitations :

Biological Activity

6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile, also known by its CAS number 848139-78-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and supporting research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN5O2 |

| Molecular Weight | 445.9 g/mol |

| CAS Number | 848139-78-6 |

| Storage Temperature | +4°C |

| Shipping Temperature | Room Temperature |

Research indicates that 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile exhibits various biological activities, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. It has been identified as a potential inhibitor of certain kinases associated with cancer progression.

- Cytokine and Growth Factor Signaling Modulation : The compound has shown promise in inhibiting cytokine signaling pathways, which are crucial for tumor growth and metastasis. This inhibition can lead to reduced angiogenesis and tumor cell proliferation .

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The specific mechanisms include the activation of caspases and the disruption of mitochondrial membrane potential .

Therapeutic Applications

The primary therapeutic applications of 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile are in oncology, particularly for:

- Breast Cancer : Research indicates that this compound can inhibit the growth of breast cancer cells by targeting specific molecular pathways involved in tumorigenesis.

- Lung Cancer : Preliminary studies suggest efficacy against non-small cell lung cancer (NSCLC), where it may enhance the effects of existing chemotherapy agents .

Study 1: In Vitro Analysis on Cancer Cell Lines

A study conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anticancer properties.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the compound led to a marked decrease in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment .

Q & A

Q. Basic

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based encapsulation to enhance solubility without inducing cytotoxicity .

- pH Adjustment : Protonate the amino group (pKa ~8.5) in mildly acidic buffers (pH 6.5–7.0) to improve aqueous stability .

How do structural modifications (e.g., chloro, ethoxy substituents) influence bioactivity?

Advanced

SAR Insights :

- Chloro Substituent : Enhances target binding (e.g., kinase inhibition) via hydrophobic interactions; replacing it with electron-withdrawing groups (e.g., CF₃) may reduce potency .

- Ethoxy Group : Improves metabolic stability by sterically shielding the quinoline core from CYP450 oxidation .

Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., c-Met kinase) to quantify substituent effects .

What analytical techniques resolve contradictions in reported synthetic yields?

Q. Advanced

- Reaction Monitoring : Use HPLC-MS to track intermediate formation and identify side products (e.g., dehalogenation or over-alkylation) .

- Condition Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvents (DMF vs. THF) to address yield disparities (e.g., 53% in DMF vs. 68% in THF) .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. Advanced

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and hepatic clearance. Monitor plasma levels via LC-MS/MS over 24 hours .

- Toxicology : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .

How can computational modeling predict binding modes to therapeutic targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR or VEGFR2). Validate with MM/GBSA free-energy calculations .

- QSAR : Train models on IC₅₀ data from analogs to prioritize substituents for synthesis (e.g., pyridinylmethoxy > benzyloxy) .

What protocols ensure reproducibility in crystallographic studies?

Q. Advanced

- Crystallization : Diffuse vapor diffusion with ethanol/water (7:3) at 4°C to grow single crystals.

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) structures. Refine with SHELXL .

How do stability studies inform storage conditions for long-term use?

Q. Advanced

- Degradation Pathways : Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the carbonitrile group in aqueous media.

- Storage Recommendations : Store at −20°C under argon in amber vials; avoid freeze-thaw cycles .

What strategies validate target engagement in cellular assays?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Measure compound-induced stabilization of target proteins (e.g., c-Met) in lysates .

- Knockdown/Rescue : Use siRNA to confirm phenotype reversal in compound-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.